L-Seryl-L-prolyl-L-lysyl-L-lysyl-N-(4-(9-acridinylamino)phenyl)glycinamide
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Overview
Description
L-Seryl-L-prolyl-L-lysyl-L-lysyl-N-(4-(9-acridinylamino)phenyl)glycinamide is a complex peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of multiple amino acids linked together, along with an acridine moiety, which is known for its intercalating properties in DNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-prolyl-L-lysyl-L-lysyl-N-(4-(9-acridinylamino)phenyl)glycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-prolyl-L-lysyl-L-lysyl-N-(4-(9-acridinylamino)phenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
L-Seryl-L-prolyl-L-lysyl-L-lysyl-N-(4-(9-acridinylamino)phenyl)glycinamide has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its potential to interact with DNA and proteins, making it useful in studying molecular interactions.
Medicine: Explored for its potential therapeutic applications, particularly in targeting cancer cells due to the acridine moiety’s ability to intercalate into DNA.
Industry: Utilized in the development of novel materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Seryl-L-prolyl-L-lysyl-L-lysyl-N-(4-(9-acridinylamino)phenyl)glycinamide involves its interaction with molecular targets such as DNA and proteins. The acridine moiety intercalates into DNA, disrupting its structure and function. This can lead to the inhibition of DNA replication and transcription, making it a potential anticancer agent. Additionally, the peptide portion of the compound can interact with proteins, affecting their activity and stability.
Comparison with Similar Compounds
Similar Compounds
L-Seryl-L-α-aspartyl-L-lysyl-L-proline: Another peptide with a similar amino acid sequence but lacking the acridine moiety.
Glycyl-L-valyl-L-seryl-L-prolyl-L-lysyl-L-leucine: A hexapeptide with a different sequence and no acridine moiety.
Uniqueness
L-Seryl-L-prolyl-L-lysyl-L-lysyl-N-(4-(9-acridinylamino)phenyl)glycinamide is unique due to the presence of the acridine moiety, which imparts DNA intercalating properties
Properties
CAS No. |
141106-72-1 |
---|---|
Molecular Formula |
C41H54N10O6 |
Molecular Weight |
782.9 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]amino]-6-amino-1-oxohexan-2-yl]amino]-6-amino-1-oxohexan-2-yl]-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C41H54N10O6/c42-21-7-5-14-33(49-39(55)34(15-6-8-22-43)50-40(56)35-16-9-23-51(35)41(57)30(44)25-52)38(54)45-24-36(53)46-26-17-19-27(20-18-26)47-37-28-10-1-3-12-31(28)48-32-13-4-2-11-29(32)37/h1-4,10-13,17-20,30,33-35,52H,5-9,14-16,21-25,42-44H2,(H,45,54)(H,46,53)(H,47,48)(H,49,55)(H,50,56)/t30-,33-,34-,35-/m0/s1 |
InChI Key |
BGMKAIOOSSSPIY-RONNFESSSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)NC2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53 |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53 |
Origin of Product |
United States |
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